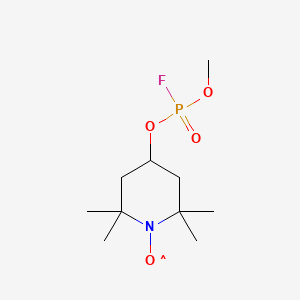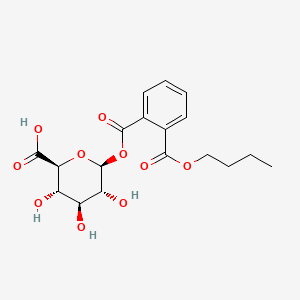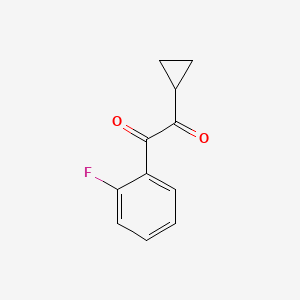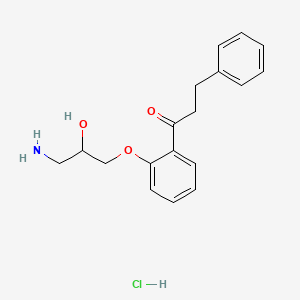
N-Despropyl Propafenone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone, a class IC antiarrhythmic agent used to treat cardiac arrhythmias. This compound is known for its role in blocking sodium channels, which helps in stabilizing the cardiac rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl Propafenone Hydrochloride involves the removal of the propyl group from Propafenone. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out under inert atmosphere to prevent degradation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The use of advanced purification techniques like chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Despropyl Propafenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
N-Despropyl Propafenone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone and its metabolites.
Biology: Studied for its effects on sodium channels in cardiac cells.
Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias.
Industry: Used in the development of new antiarrhythmic drugs and formulations
Mechanism of Action
N-Despropyl Propafenone Hydrochloride exerts its effects by blocking sodium channels in cardiac cells. This action reduces the excitability of the cardiac muscle, thereby stabilizing the cardiac rhythm. The compound is more selective for cells with a high rate of activity, making it effective in treating arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Propafenone: The parent compound, also a class IC antiarrhythmic agent.
Flecainide: Another class IC antiarrhythmic agent with similar sodium channel blocking properties.
Lidocaine: A class IB antiarrhythmic agent with a different mechanism of action but similar therapeutic use.
Uniqueness
N-Despropyl Propafenone Hydrochloride is unique due to its specific action on sodium channels and its role as a metabolite of Propafenone. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Propafenone .
Properties
IUPAC Name |
1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;/h1-9,15,20H,10-13,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPAIZGMQFXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-52-6 |
Source


|
| Record name | 1-Propanone, 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
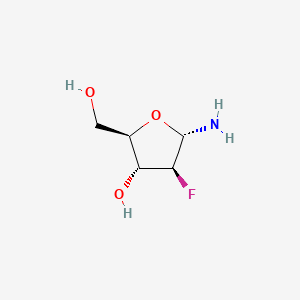
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
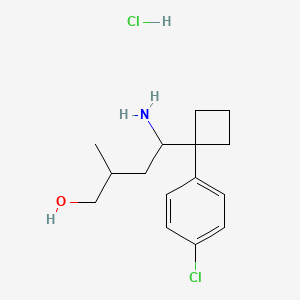

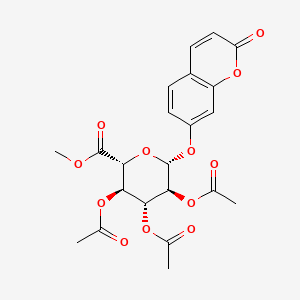
![1-Butanol,2-[(2-pyridinylthio)methyl]-(9CI)](/img/new.no-structure.jpg)
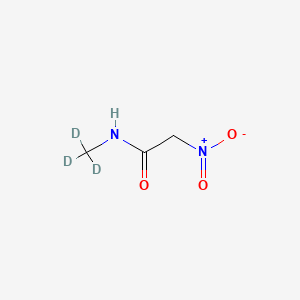

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)
